2,2,2-Trichloro-1-[4-chloro-1-(triisopropylsilyl)-1H-pyrrol-3-yl]ethanone
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Overview
Description
2,2,2-Trichloro-1-[4-chloro-1-(triisopropylsilyl)-1H-pyrrol-3-yl]ethanone is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple chlorine atoms and a triisopropylsilyl group attached to a pyrrole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-[4-chloro-1-(triisopropylsilyl)-1H-pyrrol-3-yl]ethanone typically involves multiple steps, starting from readily available precursorsThe final step usually involves the addition of trichloroacetyl chloride to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-[4-chloro-1-(triisopropylsilyl)-1H-pyrrol-3-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of chlorine atoms.
Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2,2,2-Trichloro-1-[4-chloro-1-(triisopropylsilyl)-1H-pyrrol-3-yl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-[4-chloro-1-(triisopropylsilyl)-1H-pyrrol-3-yl]ethanone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in studying these processes .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloro-1-(4-chloro-1H-pyrrol-2-yl)ethanone: Similar structure but lacks the triisopropylsilyl group.
2,2,2-Trichloroethyl chloroformate: Different functional groups but shares the trichloroethyl moiety.
Uniqueness
The presence of the triisopropylsilyl group in 2,2,2-Trichloro-1-[4-chloro-1-(triisopropylsilyl)-1H-pyrrol-3-yl]ethanone imparts unique chemical properties, such as increased steric hindrance and altered reactivity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C15H23Cl4NOSi |
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Molecular Weight |
403.2 g/mol |
IUPAC Name |
2,2,2-trichloro-1-[4-chloro-1-tri(propan-2-yl)silylpyrrol-3-yl]ethanone |
InChI |
InChI=1S/C15H23Cl4NOSi/c1-9(2)22(10(3)4,11(5)6)20-7-12(13(16)8-20)14(21)15(17,18)19/h7-11H,1-6H3 |
InChI Key |
JDQCUIKLPOZSBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=C(C(=C1)Cl)C(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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